molecular formula C17H14N2O4 B2658700 N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide CAS No. 683235-25-8

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide

Cat. No.: B2658700
CAS No.: 683235-25-8
M. Wt: 310.309
InChI Key: ZPAZPCGPDIOKFD-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux, using silica-supported niobium (SiO2-tpy-Nb) as a catalyst. This method yields the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely to be applied to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce hydroxyl derivatives, and substitution reactions can introduce various functional groups onto the aromatic ring or the amide group .

Comparison with Similar Compounds

N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide can be compared with other similar compounds, such as:

These compounds share a similar isoindoline-1,3-dione core structure but differ in their specific substituents and biological activities. This compound is unique due to its specific ethoxybenzamide substituent, which may confer distinct chemical reactivity and biological properties .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-12-6-3-10(4-7-12)15(20)18-11-5-8-13-14(9-11)17(22)19-16(13)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAZPCGPDIOKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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